1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a phthalimide moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Click Chemistry:
Carboxylation: Finally, the triazole intermediate is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click chemistry step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the phthalimide moiety, depending on the reagents and conditions used.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the triazole or phthalimide moieties.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites.
Material Properties: In materials science, the compound’s unique structure can impart desirable properties such as increased thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phthalimidoethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the specific substitution pattern of the target compound.
1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains an amino group instead of the phthalimide moiety.
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a hydroxy group instead of the phthalimide moiety.
Uniqueness
1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring and the phthalimide moiety, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11-8-3-1-2-4-9(8)12(19)17(11)6-5-16-7-10(13(20)21)14-15-16/h1-4,7H,5-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLDHOQBADZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(N=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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